molecular formula C35H57N6O3+ B12758709 Batzelladine I CAS No. 188112-86-9

Batzelladine I

Cat. No.: B12758709
CAS No.: 188112-86-9
M. Wt: 609.9 g/mol
InChI Key: NNMOCIQZSZKYEQ-WGJBBYDGSA-O
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Description

Batzelladine I is a polycyclic guanidine alkaloid isolated from marine sponges, particularly those of the genus Crambe. This compound is part of a larger family of batzelladine alkaloids, which are known for their complex structures and significant biological activities. This compound has garnered attention due to its potential antiviral and immunosuppressive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of batzelladine I involves several key steps, including the formation of its polycyclic guanidine core. One common approach is the [4 + 2]-annulation of vinyl carbodiimides with chiral N-alkyl imines . This method allows for the creation of the stereochemically rich polycyclic guanidine cores characteristic of batzelladine alkaloids. Additional steps, such as long-range directed hydrogenation and diastereoselective intramolecular iodo-amination, are employed to achieve the final product with excellent stereocontrol .

Industrial Production Methods

While the industrial production of this compound is not extensively documented, the synthetic routes developed in academic research provide a foundation for potential large-scale production. The modular strategy used in the synthesis of batzelladine D, which involves gram-scale preparation of intermediates and pinpoint stereocontrol, could be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions

Batzelladine I undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the guanidine core, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Substitution reactions, particularly involving the guanidine groups, can lead to the formation of different analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions include various analogs of this compound, each with potentially different biological activities. These analogs can be used to study structure-activity relationships and optimize the compound’s therapeutic potential.

Scientific Research Applications

Batzelladine I has been the subject of extensive scientific research due to its promising biological activities. Some key applications include:

Comparison with Similar Compounds

Batzelladine I can be compared to other similar compounds within the batzelladine family, such as batzelladine A, B, and D. These compounds share a polycyclic guanidine core but differ in their side chains and specific functional groups. For example:

The uniqueness of this compound lies in its specific structure and the particular biological activities it exhibits, making it a valuable compound for further research and development.

Properties

CAS No.

188112-86-9

Molecular Formula

C35H57N6O3+

Molecular Weight

609.9 g/mol

IUPAC Name

7-[(1S,4S,6R,10R)-7-hydroxy-10-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-8-en-6-yl]heptyl (1S)-10-heptyl-6-methyl-7,9-diaza-12-azoniatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-5-carboxylate

InChI

InChI=1S/C35H56N6O3/c1-4-5-6-8-11-14-26-22-28-18-19-31-32(25(3)37-34(38-26)40(28)31)33(42)44-20-13-10-7-9-12-15-30-23-29-17-16-27-21-24(2)36-35(39(27)29)41(30)43/h24,26-30,43H,4-23H2,1-3H3/p+1/t24-,26?,27+,28+,29+,30-/m1/s1

InChI Key

NNMOCIQZSZKYEQ-WGJBBYDGSA-O

Isomeric SMILES

CCCCCCCC1C[C@@H]2CCC3=[N+]2C(=NC(=C3C(=O)OCCCCCCC[C@@H]4C[C@@H]5CC[C@@H]6N5C(=N[C@@H](C6)C)N4O)C)N1

Canonical SMILES

CCCCCCCC1CC2CCC3=[N+]2C(=NC(=C3C(=O)OCCCCCCCC4CC5CCC6N5C(=NC(C6)C)N4O)C)N1

Origin of Product

United States

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